molecular formula C14H13N5O3S B5766897 N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No. B5766897
M. Wt: 331.35 g/mol
InChI Key: NVRIZNWIFDSZFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar tetrazole derivatives involves multi-step chemical reactions, highlighting a detailed approach to obtaining these compounds with specific functional groups. A study demonstrated the synthesis and crystal structure analysis of a closely related compound, emphasizing the methodology to achieve precise molecular architecture (Al-Hourani et al., 2015).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of tetrazole derivatives, revealing their crystallization patterns and molecular geometry. For instance, the detailed structural analysis of specific tetrazole compounds sheds light on their planarity and intermolecular hydrogen bonding, contributing to their stability and reactivity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Tetrazole derivatives, including N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, participate in various chemical reactions, demonstrating unique reactivity due to their functional groups. These compounds have been explored for their potential as cyclooxygenase inhibitors, showcasing their chemical behavior in biological systems (Al-Hourani et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. The crystallographic studies provide a comprehensive understanding of their solid-state characteristics, which are crucial for their application in various fields (Al-Hourani et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the versatility of tetrazole derivatives. Their interaction with enzymes, as well as their inhibitory activities, are of particular interest in medicinal chemistry and biochemical applications (Al-Hourani et al., 2016).

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-13-6-2-11(3-7-13)16-23(20,21)14-8-4-12(5-9-14)19-10-15-17-18-19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRIZNWIFDSZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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